molecular formula C19H20N2O2S2 B5879292 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine

1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine

Cat. No.: B5879292
M. Wt: 372.5 g/mol
InChI Key: BQBMLJWURNAWEB-UHFFFAOYSA-N
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Description

1-(1-Naphthylmethyl)-4-(2-thienylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a naphthylmethyl group and a thienylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthylmethyl chloride with piperazine to form 1-(1-naphthylmethyl)piperazine. This intermediate is then reacted with 2-thienylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Naphthylmethyl)-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The naphthylmethyl group can be reduced to form naphthyl derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Naphthyl derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(1-Naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(1-Naphthylmethyl)piperazine: Lacks the thienylsulfonyl group, resulting in different chemical properties and reactivity.

    4-(2-Thienylsulfonyl)piperazine: Lacks the naphthylmethyl group, affecting its binding affinity and biological activity.

Uniqueness: 1-(1-Naphthylmethyl)-4-(2-thienylsulfonyl)piperazine is unique due to the presence of both naphthylmethyl and thienylsulfonyl groups, which confer distinct chemical and biological properties. This dual substitution allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c22-25(23,19-9-4-14-24-19)21-12-10-20(11-13-21)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBMLJWURNAWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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